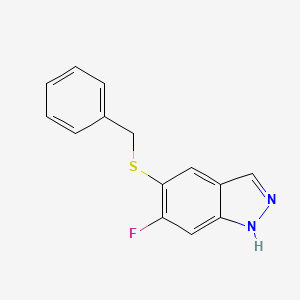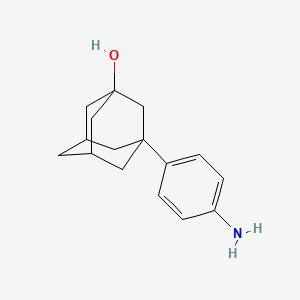
3-(4-Aminophenyl)adamantan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)adamantan-1-ol is a chemical compound with the molecular formula C16H21NO . It is also known as 3-Amino-1-adamantanol . The average mass of this compound is 167.248 Da and the monoisotopic mass is 167.131012 Da .
Synthesis Analysis
The synthesis of adamantane-containing diamines, such as this compound, can be achieved by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .Chemical Reactions Analysis
The reaction of adamantan-1-ol with lower alcohols (methanol, ethanol) in the presence of water and an equimolar amount of CuBr2 (with respect to adamantan-1-ol) at 220°C for 4 h gives adamantane in a high yield . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .Applications De Recherche Scientifique
Noncovalent Interactions in Adamantane Derivatives
Research on adamantane-1,3,4-thiadiazole hybrids has revealed the significance of noncovalent interactions in these compounds, which are critical for their stability and function. The study by El-Emam et al. (2020) focused on characterizing these interactions using quantum theory and crystallographic analysis, demonstrating the compounds' potential in designing materials with specific properties (El-Emam et al., 2020).
Adamantane in Synthesis and Oxidation Reactions
Khusnutdinov and Oshnyakova (2015) reported on the catalytic oxidation of adamantane, a process relevant to the synthesis of adamantane derivatives like 3-(4-Aminophenyl)adamantan-1-ol. Their findings highlight the compound's foundational role in synthesizing pharmacologically active molecules and industrial applications (Khusnutdinov & Oshnyakova, 2015).
Biomedical Applications
A study on 4-amino-N-adamantylphthalimide demonstrated its use in fluorescence microscopy for visualizing cellular components, indicating the potential biomedical applications of adamantane derivatives in cellular imaging and diagnostics (Benčić et al., 2019).
Cancer Research and Therapeutics
Adamantyl-substituted molecules have been studied for their effects on cancer cell growth and apoptosis. Dawson et al. (2008) explored the impact of replacing the 1-adamantyl or hydroxyl group on the inhibition of cancer cell growth, providing a foundation for developing new cancer therapeutics (Dawson et al., 2008).
Anti-inflammatory and Antimicrobial Properties
Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, highlighting its potential as an anti-inflammatory agent. Their research contributes to understanding how adamantane derivatives can be utilized in developing new therapeutic agents (Al-Tamimi et al., 2014).
Orientations Futures
Adamantane-containing compounds, such as 3-(4-Aminophenyl)adamantan-1-ol, have shown promise in various fields of medicinal chemistry. For instance, they have been used in the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole as potential inhibitors of Aurora-A kinase . The excellent comprehensive properties of the adamantane-containing polyimides render these materials promising candidates for a variety of optical and optoelectronic applications .
Propriétés
IUPAC Name |
3-(4-aminophenyl)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBDRACCBGGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2883156.png)

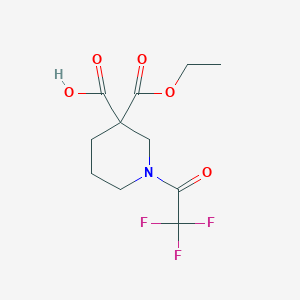
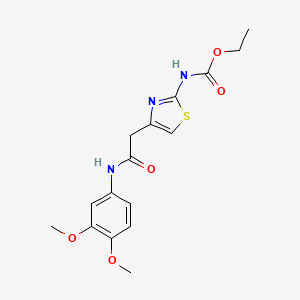
![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)
![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)
![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)
![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)
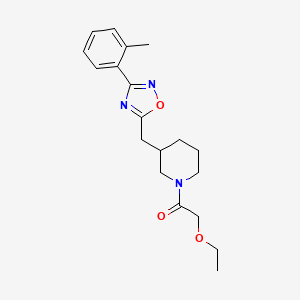
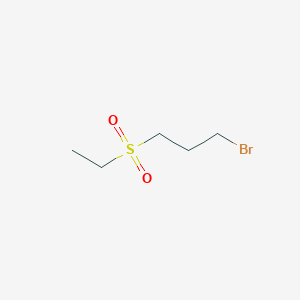
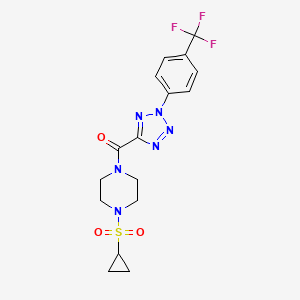
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
